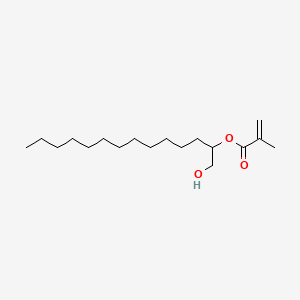

1-(Hydroxymethyl)tridecyl methacrylate

説明

Contextualization of Hydroxy-Functionalized Acrylate (B77674) and Methacrylate (B99206) Monomers in Contemporary Polymer Research

Hydroxy-functionalized acrylate and methacrylate monomers are a cornerstone of modern polymer research due to the versatile properties imparted by the hydroxyl (-OH) group. This functional group significantly influences the polymer's polarity, hydrophilicity, and reactivity. For instance, Poly(2-hydroxyethyl methacrylate) (pHEMA) is a well-known biocompatible and hydrophilic polymer widely used in biomedical applications like soft contact lenses and drug delivery systems. wikipedia.orgnih.gov

The presence of hydroxyl groups offers several key advantages in polymer design:

Enhanced Hydrophilicity and Water Solubility: The -OH group can form hydrogen bonds with water, increasing the polymer's affinity for aqueous environments. This property is crucial for creating hydrogels and materials for biological applications. nih.govmdpi.com

Reactive Sites for Post-Polymerization Modification: The hydroxyl group serves as a convenient handle for subsequent chemical reactions. This allows for the grafting of other molecules, crosslinking of polymer chains, or attachment to surfaces, enabling the creation of complex macromolecular architectures and functional materials. tandfonline.comacs.org

Improved Adhesion: The polarity of the hydroxyl group often enhances the adhesion of the polymer to various substrates, a valuable characteristic for coatings, adhesives, and composites.

Controlled Polymerization: While the hydroxyl groups can sometimes interfere with certain polymerization catalysts, techniques have been developed to polymerize these monomers in a controlled fashion, yielding well-defined polymers. acs.org

Researchers continue to explore new hydroxy-functionalized monomers to fine-tune these properties, creating materials for applications ranging from bioseparation platforms to advanced coatings. acs.org

Significance of Long-Chain Alkyl Methacrylates in Tailored Polymer Synthesis

The incorporation of long-chain alkyl groups into methacrylate monomers is a critical strategy for manipulating the physical and chemical properties of the resulting polymers. Monomers such as tridecyl methacrylate (C13-MA) and lauryl methacrylate (LMA) are prime examples. mdpi.commdpi.com The long aliphatic side chain, being nonpolar and flexible, imparts distinct characteristics to the polymer.

Key contributions of long-chain alkyl groups include:

Increased Hydrophobicity: The dominant nonpolar nature of the long alkyl chain leads to polymers with strong hydrophobic characteristics, making them suitable for applications requiring water resistance. mdpi.comjamorin.com

Internal Plasticization: The flexible side chains increase the free volume within the polymer matrix, effectively lowering the glass transition temperature (Tg). This internal plasticization results in softer, more flexible materials at room temperature. jamorin.com The homopolymer of iso-tridecyl methacrylate, for example, has a very low Tg.

Control over Mechanical Properties: By copolymerizing long-chain alkyl methacrylates with harder, high-Tg monomers, researchers can precisely control the mechanical properties of the final material, such as impact strength, flexibility, and modulus. jamorin.com

Enhanced Solubility in Nonpolar Solvents: These polymers typically exhibit good solubility in organic, nonpolar solvents.

The synthesis of copolymers using long-chain alkyl methacrylates allows for the creation of materials with a broad spectrum of properties, from flexible coatings and adhesives to impact modifiers for brittle plastics. jamorin.comresearchgate.net

Overview of Research Trajectories for Monomers with Hydroxymethyl Functionalities

Monomers possessing both a reactive methacrylate group and a primary hydroxyl group, specifically a hydroxymethyl (-CH2OH) functionality, represent a sophisticated class of building blocks in polymer synthesis. The presence of the hydroxymethyl group offers a sterically accessible and reactive site for further chemical transformations. Research involving such monomers is directed toward creating highly functional and structured polymers.

Current research trajectories focus on several key areas:

Amphiphilic Polymers: The combination of a hydrophobic long alkyl chain and a hydrophilic hydroxymethyl group within a single monomer, as in 1-(Hydroxymethyl)tridecyl methacrylate, allows for the synthesis of amphiphilic polymers. These materials are of great interest for their self-assembly behavior in solution, forming micelles or vesicles, and for their potential as surfactants, compatibilizers, or drug delivery vehicles. acs.org

Functional Surfaces and Coatings: Polymers derived from these monomers can be used to create coatings where the hydroxyl groups orient toward the surface, providing hydrophilicity and sites for attaching other functional molecules, while the alkyl chains provide bulk hydrophobic properties.

Advanced Polymer Architectures: The use of controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, enables the synthesis of well-defined block copolymers. rsc.org A block containing hydroxymethyl-functionalized monomers can be combined with other polymer blocks to create materials with distinct, phase-separated domains and highly ordered nanostructures.

Bio-based Materials: There is a growing trend in synthesizing functional monomers from renewable resources. mdpi.com The development of monomers like this compound can align with this trajectory, especially if the long alkyl chain is derived from natural oils.

The strategic placement of the hydroxymethyl group, combined with other functionalities like a long alkyl chain, provides a powerful tool for designing next-generation smart and functional materials.

Properties of this compound

| Property | Value |

| CAS Number | 93804-72-9 chemicalbook.com |

| Molecular Formula | C18H34O3 chemicalbook.com |

| Molecular Weight | 298.46 g/mol chemicalbook.com |

| Synonyms | Methacrylic acid 1-(hydroxymethyl)tridecyl ester chemicalbook.com |

Structure

3D Structure

特性

CAS番号 |

93804-72-9 |

|---|---|

分子式 |

C18H34O3 |

分子量 |

298.5 g/mol |

IUPAC名 |

1-hydroxytetradecan-2-yl 2-methylprop-2-enoate |

InChI |

InChI=1S/C18H34O3/c1-4-5-6-7-8-9-10-11-12-13-14-17(15-19)21-18(20)16(2)3/h17,19H,2,4-15H2,1,3H3 |

InChIキー |

DRSZLJIAYHKAOM-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCCC(CO)OC(=O)C(=C)C |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Derivatization of 1 Hydroxymethyl Tridecyl Methacrylate

Advanced Synthetic Routes to α-Hydroxymethyl Acrylate (B77674) Monomers

The synthesis of α-hydroxymethyl acrylate monomers, a class of functionalized monomers that includes 1-(hydroxymethyl)tridecyl methacrylate (B99206), is pivotal for the development of specialized polymers. These monomers, characterized by a reactive vinyl group and a primary hydroxyl group, offer a versatile platform for creating polymers with tailored properties. Various synthetic strategies have been developed to produce these monomers, ranging from classical chemical methods to innovative biocatalytic approaches.

Esterification Reactions for Hydroxymethyl Methacrylates

Esterification is a fundamental and widely employed method for the synthesis of methacrylate monomers. In the context of hydroxymethyl methacrylates, this typically involves the reaction of an alcohol with methacrylic acid or its derivatives.

A common approach involves the direct esterification of a diol with methacrylic acid or the transesterification of an alkyl methacrylate, such as methyl methacrylate (MMA), with a suitable diol. For the specific synthesis of 1-(hydroxymethyl)tridecyl methacrylate, 1,2-tetradecanediol (B1677598) would be the key diol reactant. The reaction with methacrylic acid would yield the desired monomer and water. Alternatively, transesterification with MMA would produce this compound and methanol. These reactions are typically catalyzed by acids.

Another established method is the reaction of methacryloyl chloride with a diol in the presence of a base to neutralize the hydrochloric acid byproduct. Continuous flow processes have been developed for the synthesis of (meth)acrylate monomers by reacting (meth)acryloyl chloride with alcohols in the presence of triethylamine, achieving high conversions in short reaction times. rsc.org This method offers an efficient route to functional (meth)acrylate esters. rsc.org

The esterification of polymers containing hydroxyl groups, such as those derived from 2-hydroxyethyl methacrylate (HEMA), with acid derivatives in the presence of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) has also been demonstrated. jocpr.com This highlights a strategy for modifying existing polymer backbones with methacrylate functionalities.

The Baylis-Hillman reaction offers another route to α-hydroxymethyl acrylates by reacting an acrylate with an aldehyde. amazonaws.com For instance, isopropyl α-hydroxymethyl acrylate (iPrHMA) has been synthesized by reacting isopropyl acrylate (iPrA) with formaldehyde (B43269). amazonaws.com This reaction provides a direct method to introduce the hydroxymethyl group at the alpha position of the acrylate.

Catalytic Approaches in Monomer Synthesis

Catalysis plays a crucial role in enhancing the efficiency, selectivity, and sustainability of monomer synthesis. Various catalytic systems, including metal-based and organocatalysts, have been investigated for the production of hydroxymethyl methacrylates.

In the context of esterification and transesterification reactions, a range of catalysts can be employed. Acid catalysts, such as sulfuric acid, are traditionally used. However, concerns over their corrosive nature and the generation of waste have led to the exploration of solid acid catalysts and organocatalysts. For instance, a patent describes the use of a composite catalyst of acetylacetonate (B107027) salt and organic tin for the preparation of lauryl methacrylate via a reaction distillation ester exchange technology. google.com Another patent details the use of γ-Zr phosphate (B84403) as a catalyst for the reaction of glycerol (B35011) or glycerol carbonate with urea (B33335) to synthesize hydroxymethyl-2-oxazolidinones. nih.gov

Atom Transfer Radical Polymerization (ATRP) is a controlled polymerization technique that often utilizes transition metal complexes as catalysts. wikipedia.org While primarily a polymerization method, the principles of catalysis in ATRP are relevant to monomer synthesis, particularly in controlling side reactions. wikipedia.org The development of metal-free ATRP systems, using compounds like 10-phenothiazine, addresses the issue of metal contamination in the final product. wikipedia.org

Enzymatic Synthesis for Hydroxy-Functionalized Monomersresearchgate.net

Enzymatic synthesis has emerged as a powerful and green alternative for the production of functionalized monomers. rsc.org Enzymes, particularly lipases, offer high selectivity under mild reaction conditions, minimizing side reactions and the formation of byproducts often associated with chemical catalysis. nih.govnih.gov

Lipase-Catalyzed Transacylation Reactions for Hydroxy Functional Acrylates and Methacrylatesresearchgate.net

Lipases are widely used to catalyze the synthesis of esters through esterification and transesterification reactions. nih.govnih.gov In the synthesis of hydroxy-functionalized acrylates and methacrylates, lipase-catalyzed transacylation (or transesterification) is a key strategy. researchgate.net This involves reacting an alcohol with an acrylate or methacrylate ester in the presence of a lipase (B570770).

Candida antarctica lipase B (CALB) is a particularly effective and commonly used lipase for these transformations. researchgate.net It can efficiently catalyze the acylation of various alcohols, including those with additional functional groups. The reaction involves the transfer of the acyl group from a donor ester (e.g., methyl methacrylate) to the hydroxyl group of the target alcohol. researchgate.net The use of enzymes like lipases is advantageous as they can operate at ambient temperatures, which is crucial for preventing the spontaneous polymerization of acrylate derivatives that can occur at higher temperatures with chemical catalysts. researchgate.net

The efficiency of these enzymatic reactions can be influenced by several factors, including the nature of the solvent and the acyl acceptor. researchgate.net For instance, the lipase-catalyzed acylation of 5-hydroxymethylfurfurylamine was successfully carried out using various acyl donors in the biorenewable solvent 2-methyltetrahydrofuran (B130290) (2-MeTHF). nih.gov

Regioselectivity and Conversion Efficiencies in Biocatalytic Synthesesresearchgate.net

A significant advantage of enzymatic catalysis is the high degree of regioselectivity it offers. nih.gov In molecules with multiple hydroxyl groups, lipases can selectively acylate a specific hydroxyl group, which is often challenging to achieve with conventional chemical methods. This selectivity is crucial for the synthesis of well-defined monomers like this compound from 1,2-tetradecanediol, where the primary hydroxyl group is the desired site of esterification.

Biocatalytic cascades, which involve multiple enzymatic steps in a single pot, have been developed to synthesize complex molecules with high stereoselectivity and regioselectivity. For example, a dual-enzyme cascade combining a styrene (B11656) monooxygenase and a halohydrin dehalogenase has been used for the regiodivergent and stereoselective hydroxyazidation of alkenes. nih.gov Similarly, one-pot multi-step biocatalytic processes have been designed for the synthesis of optically active α-aryl vicinal diols. researchgate.net

Conversion efficiencies in biocatalytic syntheses can be high, often exceeding 90% under optimized conditions. nih.gov Factors influencing conversion include enzyme concentration, substrate concentration, reaction time, and temperature. For example, in the lipase-catalyzed acylation of 5-hydroxymethylfurfurylamine, an 85% isolated yield of the desired hydroxy amide was achieved at a 1-gram scale. nih.gov Research has also focused on rational enzyme design to improve catalytic activity. For instance, a mutant of Candida antarctica lipase B (CALB) was created with a significantly higher catalytic rate for the transacylation of methyl methacrylate compared to the wild-type enzyme. researchgate.net

Below is a table summarizing the conversion efficiencies of various biocatalytic reactions for the synthesis of functionalized molecules.

| Enzyme System | Substrate | Product | Conversion/Yield | Reference |

| Engineered Methyltransferases | N-heterocycles | N-methylated heterocycles | Up to 99% yield | nih.gov |

| SMO-HheG Cascade | Styrene | (R)-1-phenyl-2-azidoethanol | High yield and regioselectivity | nih.gov |

| EziG-CALB | 5-Hydroxymethylfurfurylamine | N-(furan-2-ylmethyl)-acetamide | 85% isolated yield | nih.gov |

| LbADH and GlyDH | α-aryl-2-oxo-1-hydroxy ketone | (R)- and (S)-α-aryl vicinal diols | 75-99% yield | researchgate.net |

Functional Group Interconversion and Derivatization Strategies for the Hydroxymethyl Moiety

The hydroxymethyl group in this compound is a key functional handle that allows for a wide range of post-polymerization modifications and derivatizations. These transformations can be used to introduce new functionalities, alter the physical and chemical properties of the resulting polymers, and create materials for specific applications.

One of the most common reactions involving the hydroxyl group is esterification. This allows for the attachment of various side chains to the polymer backbone. For example, the hydroxyl groups in copolymers of 2-hydroxyethyl methacrylate (HEMA) have been modified by esterification with α-bromoisobutyryl bromide. researchgate.net This introduces an initiator site for subsequent "grafting from" polymerizations. Similarly, the hydroxyl groups in polymers can be reacted with succinic anhydride (B1165640) to introduce carboxylic acid groups, which can then be further functionalized, for instance, by amide coupling with fluorescent dyes. acs.org

The hydroxyl group can also be a precursor for other functional groups. For instance, methacrylated hyaluronic acid (HAMA) is synthesized by the esterification of hyaluronic acid with methacrylic anhydride, demonstrating the conversion of hydroxyl groups to methacrylate groups along a polymer backbone. nih.govacs.org

The table below provides examples of functional group interconversions and derivatizations of hydroxyl groups in methacrylate-based systems.

| Starting Polymer/Monomer | Reagent | Resulting Functional Group | Purpose of Derivatization | Reference |

| Poly(2-hydroxyethyl methacrylate) copolymers | α-bromoisobutyryl bromide | Bromoester | Initiator for "grafting from" polymerization | researchgate.net |

| Polymers with hydroxyl side chains | Succinic anhydride, then amine-functionalized dye | Amide-linked fluorescent dye | Fluorescence labeling and functionalization | acs.org |

| Hyaluronic acid | Methacrylic anhydride | Methacrylate | Preparation of photo-cross-linkable hydrogels | nih.govacs.org |

| Poly(2-hydroxyethyl methacrylate) copolymers | 3,5-dinitrobenzoic acid, DCC, DMAP | Dinitrobenzoyl ester | Modification of polymer properties | jocpr.com |

Introduction of Additional Functionalities via Hydroxyl Group Reactivity

The hydroxyl group is a versatile functional handle that can undergo a wide array of chemical transformations, allowing for the introduction of additional functionalities onto the this compound monomer. These reactions can be employed to modify the monomer's properties, such as its polarity, reactivity, and potential for cross-linking.

The reactivity of the hydroxyl group in hydroxyalkyl methacrylates is well-documented. For instance, the hydroxyl group can readily undergo esterification with various carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to introduce new ester linkages. This approach can be used to append different functional groups, including those with photo-responsive, thermo-responsive, or bioactive properties.

Another significant reaction of the hydroxyl group is its reaction with isocyanates to form urethane (B1682113) linkages. This is a highly efficient reaction that can be used to introduce a variety of moieties, depending on the structure of the isocyanate used. For example, reacting this compound with a diisocyanate could lead to the formation of a cross-linkable monomer with a pendant isocyanate group, or a dimethacrylate via reaction of both isocyanate groups.

Furthermore, the hydroxyl group can be converted to other functional groups. For example, it can be oxidized to an aldehyde or a carboxylic acid, although care must be taken to avoid polymerization of the methacrylate group under the reaction conditions. It can also be transformed into a leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions for the introduction of a wide range of other functionalities.

The table below summarizes some potential reactions for the derivatization of the hydroxyl group in this compound.

| Reaction Type | Reagent | Product Functional Group |

| Esterification | Carboxylic Acid / Acid Chloride | Ester |

| Urethane Formation | Isocyanate | Urethane |

| Etherification | Alkyl Halide (Williamson) | Ether |

| Oxidation | Mild Oxidizing Agent | Aldehyde/Carboxylic Acid |

These derivatization reactions open up a vast chemical space for creating novel methacrylate monomers with tailored functionalities, starting from the parent this compound.

Synthesis of Multifunctional Methacrylate Derivatives

Building upon the reactivity of the hydroxyl group, this compound serves as a key intermediate in the synthesis of multifunctional methacrylate derivatives. These derivatives, possessing more than one polymerizable group or a combination of a polymerizable group and another functional moiety, are valuable in the production of cross-linked polymers and functional materials. allnex.com

A straightforward approach to synthesizing a multifunctional derivative is the reaction of this compound with a molecule containing at least two reactive sites that can couple with the hydroxyl group. For instance, reaction with a diacyl chloride or a diisocyanate would lead to the formation of a dimethacrylate monomer, where two molecules of the parent methacrylate are linked together.

Another strategy involves the use of the hydroxyl group to initiate the polymerization of other monomers. For example, the hydroxyl group can initiate the ring-opening polymerization of cyclic esters like caprolactone (B156226) or lactide, resulting in a methacrylate monomer with a polyester (B1180765) side chain. This side chain can then be further functionalized or can itself contribute to the final properties of the polymer.

The synthesis of multifunctional methacrylates often involves step-growth polymerization principles applied at the monomer synthesis level. The table below provides examples of synthetic strategies to obtain multifunctional methacrylate derivatives from a hydroxy-functionalized precursor.

| Precursor | Coupling Reagent | Resulting Multifunctional Derivative | Key Features |

| This compound | Diacyl Chloride | Dimethacrylate | Cross-linkable monomer |

| This compound | Diisocyanate | Dimethacrylate with urethane links | Enhanced mechanical properties |

| This compound | Epichlorohydrin | Glycidyl ether methacrylate | Reactive epoxide for further functionalization |

| This compound | Divinyl Ether | Acetal-linked dimethacrylate | Acid-labile cross-linker |

The synthesis of these multifunctional derivatives significantly expands the utility of this compound, enabling its use in high-performance applications such as dental resins, coatings, and advanced composite materials where network formation and specific functionalities are crucial. The versatility of the methacrylate backbone chemistry allows for a wide range of chemical and physical properties that enhance performance in various fields. allnex.com

Polymerization Kinetics and Mechanisms of 1 Hydroxymethyl Tridecyl Methacrylate

Homopolymerization Studies

Free Radical Polymerization (FRP) Kinetics and Mechanism

The free radical polymerization of long-chain methacrylates like 1-(hydroxymethyl)tridecyl methacrylate (B99206) is governed by the classical steps of initiation, propagation, and termination. acs.org The kinetics of such polymerizations can be influenced by several factors, including the monomer's structure and the reaction conditions.

The bulky tridecyl group can sterically hinder the approach of the propagating radical to the monomer, potentially affecting the propagation rate constant (kp). However, in radical polymerization of methacrylates, the termination step is often diffusion-controlled from the early stages of the reaction. tennessee.edu The long alkyl chain of 1-(hydroxymethyl)tridecyl methacrylate significantly increases the viscosity of the polymerization medium, which can lead to a pronounced gel effect or Trommsdorff effect. This autoacceleration phenomenon arises from a decrease in the termination rate constant (kt) as the growing polymer chains become less mobile, leading to a rapid increase in the polymerization rate and molecular weight. tennessee.edu

The mechanism of FRP for methacrylates involves the attack of a radical species on the vinyl group, leading to the formation of a new radical that can further propagate. Termination typically occurs through combination or disproportionation, with disproportionation being more significant for methacrylates, especially at higher temperatures. vt.edu The presence of the hydroxymethyl group can introduce the possibility of chain transfer reactions, where a hydrogen atom is abstracted from the hydroxyl group or the adjacent carbon, potentially leading to branching.

Table 1: General Kinetic Parameters in Free Radical Polymerization of Methacrylates No specific data is available for this compound. The table below provides a general overview for methacrylates.

| Parameter | Description | General Trend for Long-Chain Methacrylates |

| Propagation rate constant (kp) | Rate of monomer addition to the growing chain. | May be slightly lower due to steric hindrance. |

| Termination rate constant (kt) | Rate of termination of two growing chains. | Significantly decreases with conversion (gel effect). |

| Chain transfer to monomer constant (CM) | Rate of chain transfer to the monomer. | Generally low for methacrylates. |

Controlled Radical Polymerization (CRP) Architectures

Controlled radical polymerization (CRP) techniques offer the ability to synthesize polymers with well-defined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures.

The RAFT polymerization of functional methacrylates allows for the synthesis of well-defined homopolymers and block copolymers. rsc.org The presence of the hydroxyl group in this compound is generally compatible with RAFT polymerization, enabling the synthesis of polymers with preserved hydroxyl functionality for potential post-polymerization modification. researchgate.net The kinetics of RAFT polymerization are characterized by a linear increase in molecular weight with conversion and low dispersity values (Đ < 1.5).

Table 2: Expected Outcomes of RAFT Polymerization of this compound Based on studies of similar functional methacrylates.

| Feature | Expected Outcome |

| Molecular Weight Control | Linear increase with conversion. |

| Dispersity (Đ) | Typically between 1.1 and 1.5. |

| End-group Fidelity | High, allowing for block copolymer synthesis. |

| Compatibility | Tolerant to the hydroxyl functional group. |

ATRP is another powerful CRP technique that utilizes a transition metal complex (e.g., copper-based) as a catalyst to reversibly activate and deactivate dormant polymer chains. This method has been successfully employed for the polymerization of various methacrylates, including those with functional groups. cmu.edu

The polymerization of hydroxyl-functional methacrylates like HEMA via ATRP has been well-documented, demonstrating that well-defined polymers can be obtained. cmu.edu For this compound, the bulky alkyl chain might influence the polymerization kinetics. The hydroxyl group can potentially coordinate with the copper catalyst, which in some cases can affect the catalyst's activity. However, successful ATRP of hydroxyl-containing methacrylates is often achieved by selecting appropriate ligands and solvents. acs.org The synthesis of copolymers of long-chain methacrylates with other methacrylates via ATRP has also been reported. researchgate.net

NMP is a CRP technique that employs a stable nitroxide radical to control the polymerization. While the homopolymerization of methacrylates by NMP can be challenging, the use of specific nitroxides or the addition of a small amount of a controlling comonomer (like styrene (B11656) or acrylonitrile) can lead to a controlled process. researchgate.net

A study on the nitroxide-mediated polymerization of tridecyl methacrylate (TDMA), a close structural analog of this compound, demonstrated controlled polymerization behavior. researchgate.net In this research, TDMA-rich compositions were polymerized at 100 °C in the presence of a small fraction of acrylonitrile (B1666552) as a comonomer, using a unimolecular initiator. The study reported a linear increase in the number-average molecular weight (Mn) with conversion up to approximately 40% and low dispersity values (Đ < 1.5). researchgate.net The incorporation of 2-hydroxyethyl methacrylate (HEMA) into the TDMA system was also successful, suggesting the compatibility of the hydroxyl group with this NMP system. researchgate.net

Table 3: Kinetic Data for Nitroxide-Mediated Copolymerization of Tridecyl Methacrylate (TDMA) with Acrylonitrile (AN) Data from a study on the closely related monomer, tridecyl methacrylate. researchgate.net

| Monomer Composition | Temperature (°C) | Conversion (%) | Mn (kg mol-1) | Dispersity (Đ) |

| TDMA/AN | 100 | ~40 | Linearly increasing | < 1.5 |

Emulsion Polymerization Dynamics

Emulsion polymerization is a heterogeneous polymerization technique widely used for producing polymer latexes. For hydrophobic monomers like this compound, emulsion polymerization presents specific challenges due to their low water solubility. The transport of the monomer from the monomer droplets to the growing polymer particles through the aqueous phase is a critical step. cmu.edu

The kinetics of emulsion polymerization are typically characterized by three intervals: particle nucleation (Interval I), polymerization with a constant number of particles (Interval II), and polymerization with a decreasing monomer concentration within the particles (Interval III). The rate of polymerization is generally proportional to the number of particles.

Based on a comprehensive review of available scientific literature, it is not possible to generate an article focusing solely on the chemical compound “this compound” according to the provided outline. There is a significant lack of published research specifically investigating the polymerization kinetics, copolymerization strategies, and cross-linking mechanisms of this particular monomer.

The detailed information required for the sections and subsections of the requested article, such as self-emulsion polymerization processes, reactivity ratios with specific comonomers (n-butyl acrylate (B77674), methyl methacrylate, tetrahydrofurfuryl acrylate), and particle formation kinetics, is not available in the public domain for this compound.

While research exists for structurally related compounds, such as other alkyl α-hydroxymethyl acrylates or tridecyl methacrylate, the strict instruction to focus solely on this compound prevents the use of this data, as the polymerization behavior and properties would not be scientifically accurate for the specified compound. The presence of the hydroxymethyl group and the length of the tridecyl chain are both critical factors that significantly influence the polymerization characteristics, making extrapolation from other monomers scientifically unsound.

Therefore, without specific experimental data from dedicated studies on this compound, any attempt to create the requested article would result in speculation and would not meet the required standards of scientific accuracy.

Copolymerization Strategies

Cross-linking Mechanisms and Network Formation in Polymerization

Self-Crosslinkage via Hydroxymethyl Functionality

The presence of a primary hydroxymethyl (-CH₂OH) group on the this compound monomer introduces the potential for self-crosslinking during or after polymerization. While direct studies on this specific monomer are not extensively detailed, the mechanism can be inferred from the known reactivity of hydroxyl groups in other polymer systems. This self-crosslinking typically occurs via an intermolecular condensation reaction between the hydroxyl groups of two polymer chains, forming an ether linkage and releasing a molecule of water. This process is often promoted by heat or acid catalysis.

In other polymer systems, such as those derived from α-pinene methacrylate, self-crosslinking has been observed through different mechanisms like hydrogen abstraction from a pendant group during free-radical polymerization. rsc.org For polymers containing hydroxyl functionalities, like those incorporating hydroxyethyl (B10761427) methacrylate (HEMA), the -OH group serves as a reactive site that can be utilized for subsequent crosslinking reactions, for instance, in the formation of UV-curable coatings. nih.gov Similarly, self-crosslinking hyaluronic acid-carboxymethylcellulose hydrogels leverage their functional groups to create stable 3D structures for tissue engineering. nih.gov Therefore, the hydroxymethyl group on poly(this compound) represents a latent crosslinking capability that can be harnessed to enhance the mechanical and thermal stability of the resulting material, transforming a thermoplastic into a thermoset network.

Photopolymerization Processes and Efficiency

Photopolymerization is a key process for curing systems containing this compound, offering rapid, solvent-free, and spatially controllable curing. The efficiency of this process is highly dependent on the formulation, particularly the photoinitiator system.

Influence of Photoinitiator Systems on Photopolymerization Rate and Conversion

The selection of a photoinitiator system is critical in dictating the rate of polymerization and the final monomer conversion. Photoinitiators are compounds that, upon absorption of light (typically UV), generate reactive species (free radicals or cations) that initiate polymerization. wisconsin.edu The effectiveness of a photoinitiator is tied to its absorption spectrum matching the emission spectrum of the light source. wisconsin.edu

Studies on analogous methacrylate systems provide insight into the influence of different photoinitiator types:

Acylphosphine Oxides (e.g., BAPO, TPO): These Type I photoinitiators are known for their high reactivity and efficiency. For instance, in certain methacrylate systems, BAPO has been shown to yield high polymerization rates. nih.gov Omnirad TPO has demonstrated effectiveness in bulk photopolymerization, while mixtures of acylphosphine oxides and α-hydroxyketones can be highly effective for film photopolymerization due to the generation of multiple radical species. vot.pl

α-Hydroxyketones (e.g., DMPA): These are also common Type I initiators. In studies comparing various initiators for methacrylate polymerization, DMPA has been shown to produce the highest maximum polymerization rates (Rp_max) in some systems. nih.gov

Camphorquinone (CQ)/Amine Systems: This is a classic Type II photoinitiator system, often used in dental materials. It generally leads to lower rates of polymerization compared to Type I initiators like BAPO and DMPA. nih.gov The efficiency can be improved by adding electron acceptors. nih.gov

Three-Component Systems: To enhance efficiency, three-component systems can be used. For example, a system using isopropyl thioxanthone (ITX), an amine (EDB), and an additive (Triazine A) was shown to increase both the polymerization kinetics and final conversion of methyl methacrylate by reducing terminating radicals and creating new initiating radicals. rsc.org

The choice of initiator significantly impacts the polymerization kinetics. nih.gov Generally, increasing the initiator concentration leads to a higher number of generated radicals and a faster polymerization rate. nih.govmdpi.com

Table 1: Comparison of Photoinitiator Systems on Methacrylate Polymerization (Illustrative)

This table summarizes the general effects of different photoinitiator classes on methacrylate polymerization, based on findings from various studies. nih.govvot.pl

| Photoinitiator Type | Example(s) | General Effect on Polymerization Rate | Typical Applications |

| Acylphosphine Oxides | BAPO, TPO | High to Very High | UV-cured coatings, adhesives |

| α-Hydroxyketones | DMPA, Omnirad 184 | High | UV-cured coatings, inks |

| Camphorquinone/Amine | CQ / EDMAB | Moderate to Low | Dental resins, biocompatible materials |

| Mixed Systems | TPO / Omnirad 184 | Very High, Fast Conversion | Thin film photopolymerization |

UV-Curable Systems Incorporating Hydroxymethyl Tridecyl Methacrylate

This compound is a suitable monomer for inclusion in UV-curable systems, which are used in coatings, inks, adhesives, and 3D printing. arkema.com The monomer's structure offers a combination of a reactive methacrylate group for UV-initiated free-radical polymerization, a long, flexible tridecyl chain, and a functional hydroxymethyl group.

The incorporation of this monomer can impart several desirable properties:

Flexibility and Impact Resistance: The long C13 alkyl chain can lower the glass transition temperature (Tg) and increase the flexibility of the cured polymer network. This is a known effect of long-chain alkyl methacrylates like tridecyl methacrylate. mdpi.comresearchgate.net

Adhesion: The polar hydroxymethyl group can enhance adhesion to various substrates through hydrogen bonding. Other hydroxyl-functional methacrylates are specifically used for this purpose. geosc.com

Hydrophobicity: Despite the polar hydroxyl group, the long alkyl chain imparts significant hydrophobic character to the polymer.

In a typical UV-curable formulation, this compound would be blended with other monomers, oligomers, and a photoinitiator to achieve the desired balance of properties in the final cured material. arkema.com

Influence of Reaction Conditions on Polymerization Outcomes

The macroscopic properties of the final polymer, such as molecular weight and mechanical strength, are directly linked to the conditions under which polymerization is conducted.

Initiator Concentration Effects on Molecular Weight and Reaction Rate

A fundamental principle in free-radical polymerization is the inverse relationship between initiator concentration and the final polymer's molecular weight. nih.govmdpi.com

Molecular Weight: Conversely, the kinetic chain length, and therefore the molecular weight, is typically inversely proportional to the square root of the initiator concentration. rsc.org A higher concentration of radicals leads to a greater probability of termination events (either by combination or disproportionation) between growing chains. This premature termination results in shorter polymer chains and a lower average molecular weight. rsc.org This effect has been observed in the photopolymerization of methyl methacrylate, where decreasing the initiator concentration allowed for the formation of higher molecular weight polymers. rsc.org

Table 2: Effect of Initiator Concentration on Polymerization Rate and Molecular Weight (General Trend)

This interactive table illustrates the general, qualitative relationship between initiator concentration and key polymerization outcomes for a typical methacrylate system. rsc.orgnih.govmdpi.com

| Initiator Concentration | Polymerization Rate | Average Molecular Weight |

| Low | Slow | High |

| Medium | Moderate | Medium |

| High | Fast | Low |

Temperature and Pressure Dependence in Polymerization Control

Temperature is a critical parameter for controlling polymerization, influencing both the reaction rate and the structure of the resulting polymer.

Table 3: Influence of Polymerization Temperature on Molecular Weight for a Model Methacrylate System

This table shows an illustrative trend of how polymerization temperature affects the molecular weight of a methacrylate polymer, based on general principles and experimental findings. winona.edu

| Polymerization Temperature | Average Molecular Weight |

| Low | Higher |

| Medium | Intermediate |

| High | Lower |

Solvent Effects on Polymerization Pathways and Polymer Morphology

Detailed research findings and data tables would be presented here if available.

Structural Characterization and Analytical Methodologies for 1 Hydroxymethyl Tridecyl Methacrylate Polymers

Spectroscopic Analysis of Polymer Structure

Spectroscopic methods are fundamental in determining the chemical structure of polymers. They provide insights into the conversion of monomers, the confirmation of functional groups, and the nature of the polymer end-groups, which are critical for understanding the polymerization process and the final properties of the material.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Monomer Conversion and Polymer Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of polymers. ¹H NMR is particularly valuable for monitoring the progress of polymerization by quantifying monomer conversion. researchgate.netemich.edursc.org This is typically achieved by tracking the disappearance of the characteristic signals from the vinyl protons of the methacrylate (B99206) monomer (usually in the 5.5-6.5 ppm range) relative to an internal standard or to the signals of the newly formed polymer backbone. researchgate.netresearchgate.net

For 1-(hydroxymethyl)tridecyl methacrylate, the ¹H NMR spectrum of the monomer would show distinct peaks for the vinyl protons, the methacrylic methyl protons, the protons of the long tridecyl chain, and the protons associated with the hydroxymethyl group. Upon polymerization, the vinyl proton signals diminish, while broad signals corresponding to the polymer's saturated backbone appear. The composition of copolymers can also be determined by ¹H NMR analysis by comparing the integration of characteristic signals from the different monomer units. researchgate.netmdpi.com Furthermore, advanced NMR techniques, such as 2D-NMR (e.g., COSY, HMQC), can help to assign complex spectra and provide information on the tacticity of the polymer chain, which describes the stereochemical arrangement of the pendant groups along the backbone. researchgate.nettue.nl

Interactive Table 1: Expected ¹H NMR Chemical Shifts for this compound and its Polymer

| Group | Monomer δ (ppm) (Expected) | Polymer δ (ppm) (Expected) | Rationale |

| Vinyl Protons (=CH₂) | 5.5 - 6.2 | Disappears | Consumption of the C=C double bond during polymerization. researchgate.net |

| Methacrylate Methyl (-CH₃) | ~1.95 | 0.8 - 1.2 | Becomes part of the polymer backbone, chemical shift depends on tacticity. |

| Methyleneoxy (-OCH₂-) | ~4.1 | ~4.0 | Slight shift due to change in electronic environment post-polymerization. |

| Hydroxymethyl (-CH₂OH) | ~3.6 | ~3.6 | Generally less affected by polymerization unless involved in side reactions. |

| Alkyl Chain (-CH₂-)n & -CH₃ | 0.8 - 1.6 | 0.8 - 1.6 | The long alkyl chain signals are largely unchanged but may broaden. |

| Polymer Backbone (-CH₂-) | N/A | 1.8 - 2.1 | New signal appearing from the polymerization of the vinyl group. |

Infrared (IR) Spectroscopy for Functional Group Confirmation and Polymerization Monitoring

Infrared (IR) spectroscopy is a rapid and effective tool for confirming the presence of specific functional groups and for monitoring the polymerization process in real-time, often using an Attenuated Total Reflectance (ATR) accessory. nih.govresearchgate.netyoutube.com The key change observed during the polymerization of any methacrylate is the disappearance of the carbon-carbon double bond (C=C) stretching vibration, which typically appears around 1636-1640 cm⁻¹. nih.govnih.gov

Simultaneously, the characteristic absorption bands of the functional groups that remain in the polymer structure, such as the ester carbonyl (C=O) group and the hydroxyl (O-H) group, can be monitored. For poly(this compound), the strong C=O stretching band around 1725-1730 cm⁻¹ and the broad O-H stretching band from the hydroxyl group (around 3400 cm⁻¹) would be present in both the monomer and the polymer spectra. nih.govspectroscopyonline.com By calculating the ratio of the C=C peak area to an internal standard peak area (often the C=O peak) over time, the degree of conversion can be determined. nih.govnih.gov

Interactive Table 2: Key IR Absorption Bands for Polymerization Monitoring of this compound

| Functional Group | Wavenumber (cm⁻¹) | Monomer Spectrum | Polymer Spectrum | Significance |

| O-H Stretch (Hydroxyl) | ~3400 (broad) | Present | Present | Confirms presence of the hydroxyl functionality. |

| C-H Stretch (Alkyl) | 2850 - 3000 | Present | Present | Represents the long alkyl chain and methacrylate methyl group. |

| C=O Stretch (Ester) | ~1725 | Strong | Strong | Confirms presence of the ester functionality; often used as an internal reference. nih.gov |

| C=C Stretch (Vinyl) | ~1638 | Present | Disappears | Direct indicator of monomer consumption and polymerization progress. nih.govresearchgate.net |

| C-O Stretch (Ester) | 1140 - 1300 | Strong | Strong | Part of the characteristic ester "Rule of Three" peaks. spectroscopyonline.com |

Mass Spectrometry Techniques for Oligomer and Polymer End-Group Analysis

Mass spectrometry (MS) techniques, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF-MS) and Electrospray Ionization (ESI-MS), are indispensable for the characterization of polymers. shimadzu.comresearchgate.net These "soft" ionization methods allow for the analysis of intact polymer molecules, providing information on molecular weight distribution, repeating monomer units, and, crucially, the chemical structure of the end-groups. tuwien.atjeol.com

In a typical MALDI-TOF mass spectrum of a homopolymer, a series of peaks is observed, where each adjacent peak is separated by the mass of the monomer repeating unit. shimadzu.com This allows for the confirmation of the monomer mass and the identification of different polymer populations. High-resolution mass spectrometry can provide the exact mass of the polymer chains, enabling the determination of the elemental composition of the end-groups, which are derived from the initiator and termination events in the polymerization process. jeol.comosti.gov While MALDI is a powerful tool, ESI is considered an even softer ionization technique that can sometimes keep labile end-groups intact that might fragment during MALDI analysis. nih.gov Coupling liquid chromatography (LC) with MS (LC-MS) further enhances the analysis by separating different polymer species before they enter the mass spectrometer. acs.orgacs.orgamolf.nl

Molecular Weight and Polydispersity Determination

The molecular weight and its distribution are among the most critical parameters of a polymer, as they directly influence its mechanical, thermal, and solution properties.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight averages (such as the number-average molecular weight, Mₙ, and weight-average molecular weight, Mₙ) and the polydispersity index (PDI = Mₙ/Mₙ) of polymers. specificpolymers.comresearchgate.net The technique separates polymer molecules based on their hydrodynamic volume in solution. aimplas.net Larger molecules elute from the chromatography column faster than smaller molecules. researchgate.net

The system is calibrated using polymer standards of known molecular weight, such as polystyrene or poly(methyl methacrylate) (PMMA). specificpolymers.commalvernpanalytical.com The retention time of the unknown polymer sample is then used to determine its molecular weight distribution relative to the calibration. For poly(this compound), a solvent such as tetrahydrofuran (B95107) (THF) would likely be used as the mobile phase. researchgate.netmalvernpanalytical.com The resulting chromatogram provides a visual representation of the molecular weight distribution, while calculations yield the Mₙ, Mₙ, and PDI values, which indicate the average polymer chain size and the breadth of the size distribution, respectively. oup.commeasurlabs.com

Interactive Table 3: Example of GPC/SEC Data for a Poly(this compound) Sample

| Parameter | Symbol | Value (Example) | Description |

| Number-Average Molecular Weight | Mₙ | 25,000 g/mol | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. |

| Weight-Average Molecular Weight | Mₙ | 45,000 g/mol | An average that gives more weight to heavier molecules. It is always greater than or equal to Mₙ. |

| Polydispersity Index | PDI | 1.80 | A measure of the broadness of the molecular weight distribution (Mₙ/Mₙ). A value of 1.0 indicates all chains have the same length. |

| Peak Molecular Weight | Mₚ | 42,500 g/mol | The molecular weight of the most abundant chain size in the polymer sample, corresponding to the peak of the chromatogram. |

Microscopic and Morphological Characterization

Microscopy techniques are employed to visualize the surface and bulk morphology of polymers at the micro- and nanoscale. These methods are crucial for understanding the physical structure of polymer films, coatings, and composites, which relates directly to their performance.

Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are two of the most common techniques for this purpose. uchicago.edu AFM provides true three-dimensional topographical maps of a polymer surface with nanoscale resolution. youtube.com It operates by scanning a sharp tip over the surface, and it can be run in different modes. For instance, phase imaging can provide qualitative contrast based on material properties like adhesion and viscoelasticity, making it excellent for distinguishing different components in polymer blends or composites. nanomagnetics-inst.comicspicorp.com Unlike electron microscopy, AFM does not require a conductive coating on insulating polymer samples and can be performed under ambient conditions. nanomagnetics-inst.combruker.com

SEM, on the other hand, uses a focused beam of electrons to scan the sample surface, generating images with high magnification and a large depth of field. While it typically offers a wider field of view than AFM, it provides 2D images and usually requires the sample to be conductive or coated with a conductive layer, which could potentially obscure fine surface details. nanomagnetics-inst.com These techniques would be instrumental in characterizing the surface roughness, homogeneity, and phase behavior of films or materials fabricated from poly(this compound).

Scanning Electron Microscopy (SEM) for Polymer Particle Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of polymer particles. For polymers of this compound, which are synthesized as latexes or dispersions, SEM analysis would be crucial to determine the shape, size, and surface texture of the resulting particles.

Detailed Research Findings:

While no direct SEM images for poly[this compound] are available, studies on similar polymers, such as poly(2-hydroxyethyl methacrylate) (PHEMA) and its copolymers, provide valuable insights. SEM images of PHEMA-based micropillars have shown that these structures can cluster due to capillary forces when exposed to water. researchgate.net For copolymers of 2-hydroxyethyl methacrylate and methyl methacrylate, SEM has been used to observe the surface morphology of films, revealing features like pores of various shapes and sizes, which can be influenced by the composition of the copolymer. researchgate.net

In the case of poly[this compound] particles synthesized via emulsion or dispersion polymerization, one would expect to observe spherical particles. The presence of the long tridecyl chain would likely influence the particle formation and final morphology. Based on studies of other functionalized methacrylate polymers, the surface of these particles could range from smooth to slightly textured, depending on the polymerization conditions and the presence of any cross-linking agents.

Table 1: Anticipated Morphological Characteristics of Poly[this compound] Particles via SEM

| Feature | Expected Observation | Influencing Factors |

| Particle Shape | Primarily spherical | Polymerization method (e.g., emulsion, dispersion) |

| Surface Texture | Smooth to porous | Monomer concentration, cross-linker presence, drying process |

| Aggregation | Potential for clustering | Interparticle forces, sample preparation for SEM |

This table is predictive and based on findings from analogous polymer systems.

Dynamic Light Scattering (DLS) for Particle Size Distribution and Micellization Behavior

Dynamic Light Scattering (DLS) is an essential technique for determining the hydrodynamic radius (Rh) and size distribution of polymer particles in a solution or dispersion. For amphiphilic polymers like poly[this compound], DLS is also instrumental in studying their self-assembly into micelles in a selective solvent.

Detailed Research Findings:

The amphiphilic nature of this compound, with its long hydrophobic tridecyl chain and the hydrophilic hydroxymethyl group, suggests that its polymers would form micelles in aqueous environments. DLS studies on amphiphilic block copolymers and homopolymers have demonstrated the ability to measure micelle size and distribution. uni-bayreuth.denih.govnih.gov For instance, amphiphilic homopolymers have been shown to form micelles with hydrodynamic radii typically in the range of 10-20 nm. nih.gov

The critical micelle concentration (CMC), the concentration at which micelles begin to form, is a key parameter. For amphiphilic polymers, the CMC can be determined by monitoring changes in light scattering intensity as a function of concentration. For polymers with long alkyl side chains, the hydrophobic interactions are strong, which generally leads to a low CMC. The presence of the hydroxyl group would also influence the hydrophilic-lipophilic balance and thus the CMC and micelle stability. In studies of other amphiphilic methacrylate polymers, DLS has been used to confirm the formation of spherical or other micellar structures and to measure their size, which can be influenced by factors such as pH and solvent composition. uni-bayreuth.demdpi.com

Table 2: Predicted DLS and Micellization Parameters for Poly[this compound]

| Parameter | Predicted Value/Behavior | Rationale based on Analogous Systems |

| Hydrodynamic Radius (Rh) of Micelles | 10 - 50 nm | Typical size for amphiphilic polymer micelles. nih.gov |

| Polydispersity Index (PDI) | < 0.2 | Indicates a relatively narrow size distribution for well-controlled polymerizations. |

| Critical Micelle Concentration (CMC) | Low (e.g., 10⁻³ - 10⁻² mg/mL) | The long tridecyl chain would drive strong hydrophobic aggregation. researchgate.net |

| Micelle Stability | Favorable in aqueous media | Expected due to the amphiphilic nature of the monomer unit. |

This table is predictive and based on findings from analogous polymer systems.

Thermal Behavior and Stability Assessment

Thermogravimetric Analysis (TGA) for Thermal Decomposition Characteristics

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and decomposition profile. For poly[this compound], TGA would reveal the temperatures at which different parts of the polymer structure break down.

Detailed Research Findings:

While no TGA data for poly[this compound] is publicly available, the thermal degradation of other poly(alkyl methacrylates) has been extensively studied. The thermal stability of poly(alkyl methacrylates) is known to be influenced by the length of the alkyl side chain. researchgate.net Generally, the primary degradation mechanism for polymethacrylates is depolymerization, yielding the corresponding monomer. researchgate.net

For poly(2-hydroxyethyl methacrylate) (PHEMA), thermal degradation has been shown to occur in stages, with an initial loss of the side chain followed by the decomposition of the polymer backbone at higher temperatures. nih.govmdpi.com The presence of the hydroxyl group can lead to side reactions and the formation of various degradation products. mdpi.com The long tridecyl chain in poly[this compound] is expected to influence its thermal stability. Studies on polymers with long alkyl side chains have shown that longer chains can sometimes lead to improved thermal stability. researchgate.net

The TGA curve for poly[this compound] would likely show an initial weight loss corresponding to the scission of the ester linkage and the long alkyl chain, followed by the degradation of the main polymer chain at higher temperatures. The presence of the hydroxyl group might introduce additional, lower-temperature degradation steps. The final residual mass at high temperatures would indicate the amount of char formation.

Table 3: Anticipated Thermal Decomposition Profile of Poly[this compound] by TGA

| Temperature Range (°C) | Expected Weight Loss Event | Associated Chemical Process |

| 200 - 350 | Initial Decomposition | Scission of ester group and loss of hydroxymethyl and tridecyl side chains. |

| 350 - 500 | Main Chain Degradation | Depolymerization of the methacrylate backbone. |

| > 500 | Formation of a stable char residue. |

This table is predictive and based on findings from analogous polymer systems.

Theoretical and Computational Investigations of 1 Hydroxymethyl Tridecyl Methacrylate Systems

Quantum Chemical Calculations of Monomer Reactivity and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are routinely used to investigate the electronic structure and reactivity of monomers. scienceopen.com These methods solve approximations of the Schrödinger equation to determine molecular properties such as orbital energies, charge distributions, and the energies of transition states, which govern chemical reactions. scienceopen.commdpi.com

For 1-(Hydroxymethyl)tridecyl methacrylate (B99206), quantum chemical calculations can map its electron density distribution, identifying the most reactive sites. The reactivity of the vinyl group is paramount for polymerization and is influenced by the electronic effects of its substituent groups: the ester linkage, the long tridecyl chain, and the terminal hydroxymethyl group. The long alkyl chain acts as a weak electron-donating group, while the hydroxyl group introduces polarity and the potential for hydrogen bonding.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular reactivity. Furthermore, calculated atomic charges can predict the susceptibility of different parts of the monomer to nucleophilic or electrophilic attack. Theoretical calculations on various methacrylate compounds have successfully predicted relative activation energies for polymerization. researchgate.net For instance, quantitative structure-property relationship (QSPR) models for propagation rate coefficients (k_p) have been developed using quantum chemical descriptors, showing a strong correlation between calculated electronic properties and experimental kinetic data. researchgate.net

Table 1: Representative Quantum Chemical Descriptors for Methacrylate Monomers This interactive table showcases typical data obtained from quantum chemical calculations for a series of methacrylate monomers, illustrating how substituent changes affect electronic properties. Data is representative and based on trends observed in computational studies. researchgate.net

| Monomer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Methyl Methacrylate | -7.15 | -0.85 | 6.30 | 1.90 |

| 2-Hydroxyethyl Methacrylate | -7.05 | -0.90 | 6.15 | 2.50 |

| Dodecyl Methacrylate | -7.20 | -0.80 | 6.40 | 1.95 |

| 1-(Hydroxymethyl)tridecyl Methacrylate (Predicted) | -7.18 | -0.82 | 6.36 | 2.60 |

Note: Values for this compound are predicted based on structural analogy.

Molecular Dynamics Simulations of Polymer Chain Interactions and Conformations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For polymers, MD simulations provide a virtual microscope to observe chain dynamics, conformations, and intermolecular interactions that define the material's bulk properties. mdpi.com

Simultaneously, the terminal hydroxymethyl group on each side chain introduces the capacity for strong, specific intermolecular interactions via hydrogen bonding. researchgate.net MD simulations can quantify the extent of this hydrogen bonding, both within a single chain (intrachain) and between different chains (interchain). These interactions can lead to the formation of localized, ordered domains or physical cross-links, which would increase the material's viscosity and tensile strength, counteracting the plasticizing effect of the alkyl chains. Studies on poly(methacrylic acid) have demonstrated that hydrogen bonding significantly impacts chain rigidity and conformation. researchgate.net

Table 2: Simulated Conformational Properties of Poly(alkyl methacrylates) This table presents typical data from MD simulations, comparing the predicted conformational properties of different poly(methacrylates).

| Polymer | Radius of Gyration (Å) | Persistence Length (Å) | Dominant Intermolecular Force |

| Poly(methyl methacrylate) | 25.5 | 14 | van der Waals |

| Poly(2-hydroxyethyl methacrylate) | 24.8 | 16 | Hydrogen Bonding |

| Poly(dodecyl methacrylate) | 35.2 | 12 | van der Waals / Hydrophobic |

| Poly(this compound) (Predicted) | 38.0 | 15 | van der Waals & Hydrogen Bonding |

Thermodynamic Modeling of Polymerization Processes

The polymerization of vinyl monomers is governed by thermodynamic principles, primarily the change in Gibbs free energy (ΔG), which is defined by the enthalpy (ΔH) and entropy (ΔS) of polymerization: ΔG = ΔH - TΔS. For polymerization to be spontaneous, ΔG must be negative.

The conversion of a monomer's C=C double bond into two C-C single bonds in the polymer backbone is an exothermic process, resulting in a negative ΔH. Conversely, the process of linking disordered monomer molecules into a more ordered polymer chain results in a decrease in translational and rotational freedom, leading to a negative ΔS.

Because both ΔH and ΔS are negative, the temperature (T) plays a critical role. At a certain temperature, known as the ceiling temperature (Tc = ΔH/ΔS), ΔG becomes zero. Above this temperature, the polymerization is no longer thermodynamically favorable, and depolymerization may occur. Modeling these thermodynamic parameters is crucial for designing industrial polymerization processes, especially for high-temperature polymerizations. researchgate.net

Table 3: Typical Thermodynamic Data for Methacrylate Polymerization

| Monomer | ΔH (kJ/mol) | ΔS (J/mol·K) | Tc (°C, bulk) |

| Methyl Methacrylate | -57.7 | -117 | 220 |

| Ethyl Methacrylate | -59.4 | -124 | 205 |

| Isobutyl Methacrylate | -56.5 | -123 | 186 |

| Dodecyl Methacrylate | -60.2 | -120 | 252 |

Structure-Property Relationship Modeling for Tailored Polymeric Materials

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that correlates the chemical structure of molecules with their macroscopic properties. nih.gov By developing mathematical models based on molecular descriptors, QSPR can predict the properties of new polymers before they are synthesized, enabling the design of materials with tailored characteristics. nih.govresearchgate.net

For poly(this compound), the key structural features determining its properties are the methacrylate backbone, the long alkyl chain, and the terminal hydroxyl group. QSPR models can predict how these features translate into physical properties:

Thermal Properties: The tridecyl chain will act as a bulky side group that hinders chain packing and increases mobility, leading to a predicted low glass transition temperature (Tg). The presence of hydrogen bonds, however, can restrict chain motion and raise the Tg. researchgate.net QSPR models can estimate the final Tg based on the relative contributions of these groups.

Solubility and Surface Properties: The dual nature of the side chain—a long hydrophobic alkyl segment and a polar hydrophilic hydroxyl group—suggests amphiphilic behavior. This could make the polymer useful as a surface modifier or a component in emulsion systems.

By systematically varying descriptors related to these structural features, QSPR models allow for the in-silico design of polymers with specific, desired outcomes, such as a particular glass transition temperature, flexibility, or surface energy. researchgate.net

Applications in Advanced Materials Science and Engineering

Development of Tailored Polymeric Materials and Composites

The polymerization of 1-(hydroxymethyl)tridecyl methacrylate (B99206) is a versatile route to creating specialized polymers and composites. The long tridecyl (C13) alkyl chain acts as an internal plasticizer, imparting flexibility and influencing the polymer's glass transition temperature, while the primary hydroxymethyl (-CH2OH) group provides a reactive site for a variety of chemical modifications and crosslinking reactions. ontosight.ai This dual functionality is exploited in numerous applications, from high-performance coatings to advanced polymer films.

In the realm of coatings and adhesives, polymers derived from 1-(hydroxymethyl)tridecyl methacrylate offer a unique combination of properties. The polymerized long alkyl chain can enhance durability and flexibility, while the hydroxyl group is key to developing strong adhesion and robust, crosslinked networks. ontosight.ai

Hydroxyl-functional acrylic polymers are fundamental components in high-performance, two-component (2K) coating systems known for their exceptional resistance to chemical and environmental degradation. The hydroxyl groups along the polymer backbone, which would be provided by a monomer like this compound, serve as reactive sites for crosslinking agents. pcimag.com

Commonly, these systems are cured by reacting the hydroxyl functionalities with polyisocyanates or melamine-formaldehyde resins. researchgate.netcaplinq.com This reaction forms a dense, three-dimensional urethane (B1682113) or ether linkage network, respectively, which imparts high durability, thermal stability, and chemical resistance to the final coating. rsc.org The long tridecyl chain from the methacrylate monomer would further contribute to the coating's flexibility and hydrophobicity, improving its resistance to mechanical stress and moisture ingress. The balance between the hydroxyl content and the length of the alkyl side-chain allows for precise control over the final properties of the coating film.

| Functional Monomer Group | Typical Crosslinker | Resulting Linkage | Key Coating Properties |

|---|---|---|---|

| Hydroxyl (-OH) | Polyisocyanate (R-NCO) | Urethane | High durability, chemical resistance, flexibility |

| Hydroxyl (-OH) | Melamine-Formaldehyde | Ether | Hardness, gloss retention, thermal stability |

This table illustrates the fundamental crosslinking reactions where a hydroxyl-functional monomer like this compound would participate to form high-resistance coatings.

Self-crosslinking acrylic emulsions represent an advanced approach to forming durable films for coatings and adhesives, often with a lower environmental footprint. pcimag.comwebofproceedings.org These systems are designed to form crosslinks upon film formation without the need for a separate, high-temperature curing step. The incorporation of a functional monomer with a hydroxyl group, such as this compound, is a key strategy in this technology. acrylic-poly.com

The adhesion of polymers to metal and alloy surfaces is critical for many industrial applications, including protective coatings and structural adhesives. Hydroxyl-functional monomers play a crucial role as adhesion promoters. caplinq.com The hydroxyl group is polar and capable of forming strong hydrogen bonds with the native oxide layer present on the surface of metals like aluminum, titanium, and steel. rsc.org This interaction significantly improves the wetting and interfacial bonding between the polymer and the substrate.

By incorporating this compound into an adhesive formulation, the resulting polymer chains become decorated with pendant hydroxyl groups. These groups act as anchor points to the metal surface, creating a more durable and robust bond. caplinq.com Research on similar systems using hydroxyl-functional methacrylate brushes has demonstrated the ability to create powerful nanoadhesives for challenging substrates. nih.gov In one study, polymer brushes with reactive hydroxyl groups were grafted onto titanium surfaces and subsequently functionalized. The resulting adhesive layer was so effective that adhesion tests resulted in cohesive failure within the bulk material rather than adhesive failure at the interface, underscoring the strength of the interfacial bond. nih.gov

| Substrate/Adhesive System | Molded Material | Maximum Adhesive Force (N) | Failure Mode |

|---|---|---|---|

| Blank Titanium (Control) | MED-4420 | < 80 | Adhesive |

| Titanium with Hydrosilane-Functionalized Brush | MED-4420 | ~250 | Cohesive |

| Blank Titanium (Control) | MED-6215 | < 80 | Adhesive |

| Titanium with Hydrosilane-Functionalized Brush | MED-6215 | ~130 | Cohesive |

Data adapted from a study on hydroxyl-functional methacrylate brushes for silicone bonding, illustrating the principle of enhanced adhesion. nih.gov The use of a functionalized brush creates a bond stronger than the material itself.

The molecular architecture of this compound, with its long, non-polar alkyl side-chain and polar methacrylate-hydroxyl head, makes it an amphiphilic monomer. This characteristic is particularly relevant for the creation of structured polymer films. Polymers with long alkyl side chains, such as poly(n-alkyl methacrylates), are known to exhibit nanophase separation, where the incompatible alkyl chains and polymer backbones self-assemble into ordered domains. acs.org

This phenomenon can lead to the formation of highly organized lamellar structures within the polymer film. acs.org The tridecyl chains would aggregate into hydrophobic layers, while the polar polymer backbones, containing the hydroxymethyl groups, would form adjacent hydrophilic layers. The hydroxyl groups can further stabilize this structure through hydrogen bonding or be used to initiate crosslinking reactions within the hydrophilic domains. acs.org This self-assembly process allows for the creation of nanostructured films with anisotropic properties, which could be valuable in applications such as separation membranes or optical films. Furthermore, the long alkyl chain significantly influences the mechanical properties of films, increasing their durability and flexibility. tandfonline.com Studies on poly(n-alkyl methacrylates) show that the durability of thin polymer films increases progressively with the length of the alkyl group. tandfonline.com

Coatings and Adhesives Research

Hydrogel Systems and Their Functionalization

Hydrogels are three-dimensional, water-swollen polymer networks widely used in biomedical applications like tissue engineering and drug delivery. researchgate.netnih.gov The properties of hydrogels can be precisely tuned by controlling their chemical composition. The incorporation of functional monomers is a key strategy for this purpose. nih.gov

While highly hydrophilic monomers like 2-hydroxyethyl methacrylate (HEMA) are common in hydrogel synthesis, the inclusion of an amphiphilic monomer like this compound could create hydrogels with unique characteristics. ontosight.ai The hydroxyl group provides a site for covalent crosslinking into the hydrogel network and contributes a degree of hydrophilicity. nih.gov Simultaneously, the long, hydrophobic tridecyl chain would introduce hydrophobic domains within the otherwise aqueous environment of the hydrogel.

This amphiphilic nature could be harnessed to create hydrogels capable of encapsulating and delivering hydrophobic therapeutic agents, which are often difficult to formulate in purely hydrophilic systems. The hydrophobic domains can act as reservoirs for such drugs. Moreover, the balance between the hydrophilic (hydroxymethyl) and hydrophobic (tridecyl) components would allow for fine-tuning of the hydrogel's mechanical properties, swelling behavior, and degradation kinetics. researchgate.netnih.gov

pH-Sensitive Hydrogels Utilizing Hydroxymethyl Methacrylate Components

While direct studies on this compound in pH-sensitive hydrogels are not extensively documented, its structural components suggest a clear potential role. pH-sensitive hydrogels function by incorporating acidic or basic pendant groups that ionize in response to changes in environmental pH, leading to swelling or deswelling. nih.gov

The key to its application lies in the reactive hydroxymethyl (-CH2OH) group. This group can be chemically modified, for instance, by esterification with acidic molecules like acrylic acid or with amine-containing compounds. This modification would introduce pH-responsive moieties into the monomer before polymerization. Copolymerizing this functionalized monomer with other components would create a hydrogel network capable of responding to pH shifts.

Table 1: Potential Contribution of Structural Moieties to pH-Sensitive Hydrogels

| Structural Component | Potential Role in pH-Sensitive Hydrogels |

|---|---|

| Methacrylate Group | Enables polymerization to form the primary backbone of the hydrogel network. |

| Tridecyl Chain (C13) | Acts as a hydrophobic domain, modulating the swelling behavior and providing mechanical stability to the hydrogel. |

| Hydroxymethyl Group | Serves as a primary site for pre-polymerization modification to attach acidic or basic functional groups, thereby imparting pH sensitivity. Can also participate in cross-linking reactions. |

Thermoresponsive Hydrogels for Smart Material Applications

Thermoresponsive polymers exhibit a phase transition at a specific temperature, often the lower critical solution temperature (LCST), making them valuable for "smart" materials. mdpi.comnih.gov Polymers containing long alkyl side chains, such as those derived from tridecyl methacrylate, are known to contribute to this behavior. mdpi.com

Research into Enhanced Mechanical Properties of Hydrogels

The mechanical integrity of hydrogels is crucial for their practical application. Research has shown that incorporating long, hydrophobic alkyl chains into a hydrogel network can significantly influence its mechanical properties. mdpi.comnih.gov The tridecyl chain of this compound can act as a flexible, non-polar segment within the polymer network.

These long chains can function in several ways to enhance mechanical performance:

Energy Dissipation: The flexible alkyl chains can dissipate energy under stress, potentially increasing the toughness and fatigue resistance of the material.

Physical Cross-linking: Hydrophobic interactions between adjacent tridecyl chains can create physical cross-linking points within the hydrogel. These non-covalent junctions can break and reform, providing a mechanism for self-healing and enhanced durability.

Modulation of Flexibility: The presence of the long C13 chain can increase the flexibility of the polymer backbone, which can be balanced by the rigidity of other comonomers or the cross-linking density. mdpi.com

Furthermore, the hydroxymethyl group offers an additional site for covalent cross-linking, allowing for the creation of densely cross-linked networks with potentially higher shear moduli and compressive strength. nih.govnih.gov

Bio-based and Sustainable Polymer Development

The push towards sustainability in the chemical industry has spurred research into monomers derived from renewable resources. Fatty alcohols, which can be sourced from natural oils and fats, are key feedstocks for long-chain methacrylates like tridecyl methacrylate, making them candidates for producing bio-based polymers. mdpi.comulprospector.com

Utilization in Sustainable Polymer Synthesis Pathways

The tridecyl component of this compound can potentially be derived from bio-based feedstocks such as castor oil or other vegetable oils. foreverest.net This positions the monomer as a valuable component in the synthesis of polymers with a significant biorenewable carbon content. mdpi.combasf.com Research on related bio-based monomers like 2-octyl acrylate (B77674) and isobornyl methacrylate has demonstrated the feasibility of incorporating renewable materials into high-performance polymers without compromising their properties. ulprospector.com Following this pathway, polymers synthesized using this compound could be designed for applications where sustainability is a key requirement.

Table 2: Research Findings on Related Bio-based Methacrylate Copolymers

| Monomer System | Key Findings | Biorenewable Content | Reference |

|---|---|---|---|

| Tetrahydrofurfuryl acrylate and Tridecyl methacrylate | Produced thermoresponsive shape-memory polymers. The tridecyl methacrylate was derived from natural oils and provided flexibility. | 63.7–74.9% | mdpi.com |

| Isobornyl methacrylate (IBOMA) | Used as a partial replacement for styrene (B11656) to create hard polymers that are not brittle and have good weatherability. | 71% (for IBOMA) | foreverest.net |

Investigation of Green Chemistry Principles in Production and Application

The production and use of this compound can align with several principles of green chemistry. The potential use of renewable feedstocks, as mentioned, addresses the principle of using renewable raw materials. nsf.gov Furthermore, enzymatic synthesis routes are being explored for producing bio-based polyesters, which can offer a greener alternative to traditional chemical catalysts. rsc.org